REACTION_CXSMILES
|
C1(N=C=NC2CCCCC2)CCCCC1.[F:16][C:17]([F:29])([F:28])[C:18]1[CH:19]=[C:20]([CH2:24][C:25]([OH:27])=O)[CH:21]=[CH:22][CH:23]=1.[Cl:30][C:31]1[CH:32]=[CH:33][C:34]([O:38][CH3:39])=[C:35]([CH:37]=1)[NH2:36]>ClCCl>[CH3:39][O:38][C:34]1[CH:33]=[CH:32][C:31]([Cl:30])=[CH:37][C:35]=1[NH:36][C:25](=[O:27])[CH2:24][C:20]1[CH:21]=[CH:22][CH:23]=[C:18]([C:17]([F:16])([F:29])[F:28])[CH:19]=1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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FC(C=1C=C(C=CC1)CC(=O)O)(F)F
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Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(N)C1)OC
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from methanol/water 2:1 (30 ml)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)Cl)NC(CC1=CC(=CC=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |